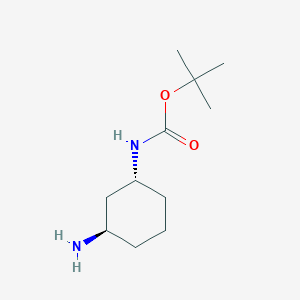

tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609788-04-7 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological activities. The synthesis of enantiomerically pure compounds is therefore a cornerstone of medicinal chemistry. tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate is a key chiral building block, valued for its rigid cyclohexane scaffold and the defined stereochemistry of its two amino functionalities. This guide provides a comprehensive overview of a practical and efficient synthesis route to this important intermediate, delving into the rationale behind the chosen synthetic strategy and methodologies.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a key disconnection at the carbamate linkage. This points to the precursor, (1R,3R)-1,3-diaminocyclohexane, or a selectively protected derivative. A further disconnection of one of the amino groups suggests that the synthesis can be approached from a chiral aminocyclohexanol intermediate, specifically (1R,3R)-3-aminocyclohexanol. This intermediate offers the advantage of differentiated functional groups, allowing for selective protection and subsequent manipulation.

Our chosen synthetic strategy, therefore, hinges on the stereoselective synthesis of (1R,3R)-3-aminocyclohexanol, followed by the protection of one of the amino groups as a tert-butyl carbamate.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of (±)-cis-3-Aminocyclohexanol

The synthesis commences from the readily available and inexpensive starting material, 1,3-cyclohexanedione. This is converted to a β-enaminoketone, which is then reduced to yield a mixture of cis- and trans-3-aminocyclohexanols.[1][2]

Step 1.1: Formation of the β-Enaminoketone

The first step involves the condensation of 1,3-cyclohexanedione with a suitable amine to form a β-enaminoketone. Benzylamine is a common choice for this transformation. The reaction is typically carried out in a solvent such as toluene with azeotropic removal of water to drive the equilibrium towards the product.[1]

Experimental Protocol:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add benzylamine (1.0 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude β-enaminoketone can be purified by recrystallization or used directly in the next step.

Step 1.2: Reduction of the β-Enaminoketone

The subsequent reduction of the β-enaminoketone is a critical step that establishes the relative stereochemistry of the amino and hydroxyl groups. A dissolving metal reduction, such as with sodium in a mixture of tetrahydrofuran (THF) and isopropanol, is effective in producing a mixture of cis- and trans-3-aminocyclohexanols.[1][2] The cis isomer is typically the major product.

Experimental Protocol:

-

Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

-

Carefully add small pieces of sodium metal (excess) to the stirred solution at room temperature.

-

Continue stirring until all the sodium has reacted.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of (±)-cis- and (±)-trans-3-aminocyclohexanol.

Part 2: Chiral Resolution of (±)-cis-3-Aminocyclohexanol

With the racemic mixture of cis-3-aminocyclohexanol in hand, the next crucial stage is the separation of the enantiomers to isolate the desired (1R,3S)- and (1S,3R)-enantiomers (note: the literature often refers to the cis isomer with (1R,3S) or (1S,3R) stereochemistry, which corresponds to the desired relative stereochemistry for our target). Chiral resolution via diastereomeric salt formation is a classical and effective method.[3]

Step 2.1: Diastereomeric Salt Formation

A chiral resolving agent, such as a chiral carboxylic acid, is reacted with the racemic amine to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.

Experimental Protocol:

-

Dissolve the mixture of (±)-cis-3-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.

-

Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the other diastereomeric salt.

Step 2.2: Liberation of the Enantiomerically Pure Amine

Once the diastereomeric salt is isolated, the enantiomerically pure amine can be liberated by treatment with a base.

Experimental Protocol:

-

Suspend the crystalline diastereomeric salt in water.

-

Add a base, such as aqueous sodium hydroxide, until the pH is basic.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extract and concentrate it to yield the enantiomerically pure cis-3-aminocyclohexanol. The absolute configuration will depend on the chiral resolving agent used. For the synthesis of the (1R,3R) target, the corresponding (1R,3S)-aminocyclohexanol is required.

Part 3: Synthesis of this compound

The final step in the synthesis is the selective protection of one of the amino groups of the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane (which can be obtained from the corresponding aminocyclohexanol) as a tert-butyl carbamate (Boc).

Step 3.1: Conversion of (1R,3S)-3-Aminocyclohexanol to (1R,3R)-1,3-Diaminocyclohexane

This conversion can be achieved through a variety of methods, often involving activation of the hydroxyl group followed by nucleophilic substitution with an amine equivalent.

Step 3.2: Mono-Boc Protection

The selective mono-protection of a diamine can be challenging. However, by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), it is possible to favor the formation of the mono-protected product.

Experimental Protocol:

-

Dissolve (1R,3R)-1,3-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono- and di-protected products.

-

Upon completion, work up the reaction by washing with water and brine.

-

The crude product can be purified by flash column chromatography to isolate the desired this compound.

Caption: Overall synthetic workflow.

Alternative Synthetic Strategies

While the presented route is robust and relies on well-established chemical transformations, alternative strategies are worth noting for their potential advantages in specific contexts.

-

Asymmetric Synthesis: Direct asymmetric synthesis of the chiral aminocyclohexanol intermediate would circumvent the need for chiral resolution, which can be a low-yielding step. This could involve the use of chiral catalysts or auxiliaries in the reduction of a suitable ketone precursor.[4]

-

Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Amine transaminases (ATAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[5] An enzymatic cascade reaction could potentially be developed to produce the desired diamine with high enantiomeric excess.

Data Summary

| Step | Reactants | Reagents/Solvents | Product | Typical Yield |

| 1.1 | 1,3-Cyclohexanedione, Benzylamine | Toluene | 3-(Benzylamino)cyclohex-2-en-1-one | High |

| 1.2 | 3-(Benzylamino)cyclohex-2-en-1-one | Na, THF/Isopropanol | (±)-cis-3-Aminocyclohexanol | Good |

| 2.1 | (±)-cis-3-Aminocyclohexanol | Chiral Resolving Agent (e.g., Tartaric Acid) | Diastereomeric Salts | Variable |

| 2.2 | Diastereomeric Salt | Base (e.g., NaOH) | Enantiopure 3-Aminocyclohexanol | High |

| 3.2 | (1R,3R)-1,3-Diaminocyclohexane | Di-tert-butyl dicarbonate, DCM | This compound | Moderate to Good |

Conclusion and Future Perspectives

The synthesis of this compound presented herein provides a reliable and scalable route to this valuable chiral building block. The strategy of synthesizing a racemic intermediate followed by chiral resolution is a classic and often practical approach. However, for large-scale manufacturing and to improve overall efficiency, the development of a direct asymmetric synthesis of the key chiral aminocyclohexanol or diamine intermediate is a highly desirable goal. The continued exploration of novel catalytic systems, including both metal-based and enzymatic catalysts, will undoubtedly lead to even more elegant and efficient syntheses of this and other important chiral molecules in the future.

References

-

Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

Chiral resolution. Wikipedia. [Link]

Sources

"physicochemical properties of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate"

A Technical Guide to the Physicochemical Properties of tert-Butyl ((3-aminocyclohexyl)carbamate Isomers

Introduction: A Critical Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. These characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide provides an in-depth technical overview of tert-Butyl ((3-aminocyclohexyl)carbamate), a versatile bifunctional building block increasingly utilized in the synthesis of novel therapeutics.

A crucial aspect of this molecule is its stereochemistry. The user's query specified the (1R,3R)-trans-isomer . However, the most widely available and characterized isomer in commercial and literature databases is the (1S,3R)-cis-isomer (CAS: 1298101-47-9) [1][2][3]. Due to the abundance of reliable data, this guide will focus primarily on the physicochemical properties of the (1S,3R)-cis-isomer. A dedicated section will then explore the critical impact of stereoisomerism, contrasting the properties of the cis form with the expected characteristics of the requested (1R,3R)-trans diastereomer. This comparative approach offers researchers a more comprehensive understanding of how spatial arrangement influences molecular behavior.

Part 1: Molecular Identity and Structural Features of (1S,3R)-Isomer

The (1S,3R)-isomer of tert-butyl (3-aminocyclohexyl)carbamate is a white to off-white solid at room temperature[4]. Its structure features a cyclohexane ring scaffold, a primary amine that acts as a key nucleophilic and basic center, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group imparts lipophilicity and sterically shields its adjacent amine, allowing for selective chemical transformations at the unprotected primary amine.

Table 1: Compound Identification and Core Properties ((1S,3R)-Isomer)

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | [1][4] |

| CAS Number | 1298101-47-9 | [1][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 214.31 g/mol | |

| Physical Form | White to off-white solid | [4] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, sealed in dry, dark conditions |[4] |

Caption: Logical workflow for characterizing key physicochemical properties.

Part 3: The Critical Impact of Stereochemistry: (1S,3R)-cis vs. (1R,3R)-trans

The user's query specified the (1R,3R)-isomer. This molecule is a diastereomer of the (1S,3R)-isomer discussed above. Diastereomers have different 3D arrangements of atoms and, unlike enantiomers, possess distinct physical and chemical properties.

In the (1S,3R)-isomer, the amino and Boc-amino groups are on the same side of the cyclohexane ring plane, a cis configuration. In the (1R,3R)-isomer, these groups are on opposite sides, a trans configuration. This seemingly subtle change has profound consequences.

Caption: Comparison of cis (1S,3R) and trans (1R,3R) diastereomers.

Expected Differences in Physicochemical Properties:

-

Melting Point & Solubility: The trans isomer often has higher symmetry, which can allow for more efficient packing into a crystal lattice. This typically results in a higher melting point and lower intrinsic solubility compared to the less symmetrical cis isomer. This is a critical consideration for solid-state formulation.

-

pKa: The basicity of the primary amine is primarily influenced by its local electronic environment. The pKa values of the cis and trans isomers are expected to be very similar , as the 1,3-substitution pattern does not drastically alter the inductive effects on the amine.

-

Lipophilicity (logP): The logP value may differ slightly. The trans isomer, with its functional groups pointing in opposite directions, may present a different surface polarity profile to the solvent compared to the cis isomer. This can lead to small but potentially significant differences in partitioning behavior.

-

Biological Activity: Most importantly, the 3D orientation of the functional groups is critical for molecular recognition by biological targets like enzymes and receptors. Therefore, the cis and trans isomers are expected to have distinctly different biological activities and pharmacological profiles .

Part 4: Safety and Handling

Proper handling is essential when working with any chemical intermediate. The available safety data pertains to the cis-isomer but should be applied as a minimum standard for any stereoisomer of this compound.

Table 2: GHS Hazard Information ((1S,3R)-Isomer)

| Hazard Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statements | H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] | |

| H319 | Causes serious eye irritation | [4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4] |

| Statements | P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4]|

Recommended Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended (2-8°C) to ensure chemical stability.[4]

Conclusion

tert-Butyl ((3-aminocyclohexyl)carbamate) is a valuable synthetic intermediate whose utility in drug discovery is directly tied to its physicochemical properties. This guide has detailed the key parameters for the well-characterized (1S,3R)-cis-isomer, providing both theoretical context and actionable experimental protocols for their determination. The primary amine confers a high pKa, making the molecule predominantly charged and water-soluble at physiological pH. Crucially, researchers must recognize that its diastereomer, the (1R,3R)-trans-isomer, will possess a distinct set of physical properties and a different biological profile due to its unique three-dimensional structure. A thorough characterization of the specific stereoisomer being used is therefore not merely an academic exercise but a fundamental requirement for reproducible and successful drug development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- Spirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(2), 88-103.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

ECETOC. (2008). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound?. Retrieved from [Link]

-

SlidePlayer. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Stereodefined Scaffolds in Medicinal Chemistry

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity, selectivity, and pharmacokinetic profile. Chiral building blocks, therefore, serve as indispensable tools for the medicinal chemist, enabling the construction of complex molecular architectures with a high degree of stereochemical control. Among these, mono-protected diamines are of particular interest, offering a versatile handle for the sequential introduction of pharmacophoric elements. This guide provides an in-depth technical overview of tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate , a stereoisomerically pure building block characterized by its cis-1,3-diaminocyclohexane scaffold.

The rigid cyclohexane core of this molecule imparts conformational constraint, a desirable feature in drug design for reducing the entropic penalty upon binding to a biological target. The presence of a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutics. This document will detail the physicochemical properties, synthesis, and potential applications of this specific stereoisomer, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical and Structural Characteristics

The fundamental identity of a chemical entity begins with its unique identifiers and structural formula. For this compound, it is crucial to distinguish it from its stereoisomers, as even subtle changes in stereochemistry can lead to vastly different biological outcomes.

Chemical Structure:

The structure reveals a cyclohexane ring with two amino substituents in a cis-1,3 relationship. The stereochemistry at the chiral centers is defined as (1R,3R). One of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis.

Figure 1: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1788036-23-6 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.31 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% | |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | |

| InChIKey | OBSACSBMTRJNPH-GSVOUGTGSA-N |

It is imperative for researchers to verify the CAS number when sourcing this reagent to ensure they are working with the correct (1R,3R) stereoisomer and not the more commonly documented (1S,3R) isomer (CAS 1298101-47-9).[4][5]

Synthesis and Manufacturing

The synthesis of enantiomerically pure diamines is a critical challenge in organic chemistry. The preparation of this compound can be approached through several strategic routes, primarily revolving around the stereoselective synthesis or resolution of the diamine precursor, followed by selective mono-protection.

Conceptual Synthetic Workflow

A logical and industrially scalable approach involves the mono-Boc protection of the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane. The key to this process is obtaining the diamine in high enantiomeric purity.

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized procedure based on established methods for the mono-Boc protection of diamines.[6] Researchers should optimize conditions for the specific substrate.

Step 1: Preparation of (1R,3R)-1,3-Diaminocyclohexane

The enantiomerically pure diamine can be obtained through the resolution of a racemic mixture of cis-1,3-diaminocyclohexane using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. Alternatively, asymmetric synthesis routes can be employed.

Step 2: Mono-Boc Protection of (1R,3R)-1,3-Diaminocyclohexane

-

Rationale: To achieve selective mono-protection, a significant excess of the diamine is typically used relative to the Boc-anhydride. This statistical approach favors the reaction of one molecule of Boc-anhydride with one molecule of the diamine, minimizing the formation of the di-protected byproduct. The reaction is performed in a suitable solvent at a controlled temperature.

-

Procedure:

-

To a stirred solution of (1R,3R)-1,3-diaminocyclohexane (5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to isolate the desired mono-Boc protected product.

-

Applications in Drug Discovery

The cis-1,3-diaminocyclohexane scaffold is a valuable pharmacophore in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents to interact with biological targets. The stereochemistry of these substituents is often critical for potent and selective binding. While specific examples of marketed drugs containing the this compound moiety are not prevalent in publicly accessible literature, the utility of this and related scaffolds is well-established in the discovery of novel therapeutic agents, particularly in the area of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[4][7][8]

The free primary amine of this building block serves as a key nucleophile for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.

-

Urea and sulfonamide formation: Reaction with isocyanates or sulfonyl chlorides, respectively, to introduce these important functional groups.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

The Boc-protected amine remains inert during these transformations and can be deprotected under acidic conditions at a later stage in the synthesis to reveal a second primary amine for further functionalization. This orthogonal protection strategy is a cornerstone of modern multi-step organic synthesis.

Safety and Handling

As a professional in a research and development setting, adherence to strict safety protocols is non-negotiable. The safety information for this compound (CAS 1788036-23-6) is summarized below.[9]

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| H412: Harmful to aquatic life with long lasting effects. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is a valuable, stereoisomerically pure building block for the synthesis of complex, chiral molecules in drug discovery. Its defined stereochemistry and orthogonal protecting groups offer medicinal chemists a powerful tool for the rational design of novel therapeutics. While its direct incorporation into marketed drugs is not widely reported, the strategic importance of the underlying cis-1,3-diaminocyclohexane scaffold is undeniable. This guide provides the foundational knowledge required for the effective and safe use of this important synthetic intermediate.

References

-

CD13020149 this compound. Available at: [Link]

-

tert-butyl N-[(1R, 3R)-3-aminocyclohexyl]carbamate. CP Lab Safety. Available at: [Link]

- Safety Data Sheet: cis-Cyclohexane-1,4-diamine, N-BOC protected.

- Safety Data Sheet: TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE. ChemicalBook. 2025-07-26.

-

Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

- Safety Data Sheet: N-Boc-1,6-diaminohexane. Fisher Scientific. 2009-09-26.

- Safety D

- Custom Synthesis & Bulk Chemicals. aldlab-chemicals.

- Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Scholarly Commons - University of the Pacific. 2020-07-02.

- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.

- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.

- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. 2025-12-08.

- EP-Directory listing-Product Center-Changzhou Extraordinary Pharm

- 849616-22-4 | tert-Butyl (cis-3-aminocyclohexyl)carbamate.

Sources

- 1. 1788036-23-6|this compound|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate,1788036-23-6-Amadis Chemical [amadischem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. lookchem.com [lookchem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive exploration of the stereochemical landscape of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. A critical examination of its absolute configuration, conformational isomerism, and the analytical methodologies required for its unambiguous characterization is presented. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, analysis, and application of this stereochemically rich molecule. A crucial clarification is made at the outset regarding the distinction between the cis-(1R,3R) isomer, the focus of this guide, and the more commonly cited trans-(1S,3R) isomer.

Introduction: Defining the Molecule and Its Significance

This compound is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. The cyclohexane ring serves as a rigid scaffold, and the spatial orientation of the amino and Boc-protected amino groups dictates its three-dimensional structure, which is pivotal for its molecular recognition properties. Such chiral diamines are invaluable synthons in the construction of complex bioactive molecules, including ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1]

A point of frequent confusion arises from the commercially available isomer, which often carries the CAS number 1298101-47-9. It is imperative to note that this CAS number corresponds to the trans isomer, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.[2] The (1R,3R) designation, which is the subject of this guide, defines a cis relationship between the two substituents on the cyclohexane ring. This seemingly subtle difference in stereochemistry has profound implications for the molecule's shape, conformational flexibility, and ultimately, its utility in drug design.

This guide will delve into the intricacies of the cis-(1R,3R) isomer, providing a detailed analysis of its stereochemical features, a plausible synthetic strategy, methods for its analytical characterization, and a discussion of its potential applications.

Stereochemical Analysis: A Tale of Two Conformations

The stereochemistry of this compound is fundamentally dictated by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The two substituents, an amino group and a tert-butoxycarbonylamino group, are located at positions 1 and 3 of the ring with a cis relationship. This cis-1,3-disubstitution pattern leads to a dynamic equilibrium between two chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformers.

Conformational Equilibrium

The two chair conformations of cis-1,3-disubstituted cyclohexanes are interconvertible through a process known as ring flipping.

-

Diequatorial (e,e) Conformation: In this arrangement, both the amino and the Boc-amino groups occupy the more spacious equatorial positions. This conformation minimizes steric hindrance.

-

Diaxial (a,a) Conformation: Upon ring flipping, both substituents move into the more sterically crowded axial positions. This leads to significant unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.

Due to the steric bulk of both the amino and particularly the tert-butoxycarbonylamino group, the diaxial conformer is highly energetically unfavorable. The steric strain arising from the 1,3-diaxial interactions destabilizes this conformation to such an extent that the conformational equilibrium lies overwhelmingly towards the diequatorial (e,e) form. For all practical purposes in drug design and molecular modeling, this compound can be considered to exist almost exclusively in the diequatorial conformation.

The following diagram illustrates the conformational equilibrium:

Caption: Proposed synthetic workflow for (1R,3R)-tert-Butyl (3-aminocyclohexyl)carbamate.

Experimental Protocol: Chiral Resolution

The resolution of racemic mixtures of diamines is a well-established practice, often employing chiral acids to form diastereomeric salts that can be separated by crystallization. [4] Protocol: Chiral Resolution of rac-cis-1,3-Diaminocyclohexane

-

Salt Formation: Dissolve the racemic cis-1,3-diaminocyclohexane in a suitable solvent such as ethanol. Add a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid, dissolved in the same solvent.

-

Diastereomeric Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched free diamine.

-

Extraction: Extract the free diamine into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Boc Protection: The resulting enantiomerically enriched cis-1,3-diaminocyclohexane can then be selectively protected with di-tert-butyl dicarbonate (Boc2O) to yield the target compound.

Analytical Characterization

Unambiguous confirmation of the stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and relative stereochemistry. Due to the strong preference for the diequatorial conformation, the NMR spectra are expected to be relatively simple and reflect this single dominant conformer.

Expected ¹H NMR Spectral Features (in CDCl₃):

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constants (Hz) (Predicted) | Assignment |

| C(CH₃)₃ | ~1.45 | s | - | 9H, tert-butyl group |

| CH-NHBoc | ~3.5-3.7 | br s | - | 1H, proton on carbon bearing the Boc-amino group |

| CH-NH₂ | ~2.6-2.8 | m | - | 1H, proton on carbon bearing the amino group |

| Cyclohexyl CH₂ | ~1.0-2.0 | m | - | 8H, ring protons |

| NHBoc | ~4.5-5.0 | br s | - | 1H, carbamate proton |

| NH₂ | ~1.5-2.5 | br s | - | 2H, amino protons |

The broadness of the signals for the protons attached to nitrogen is due to quadrupole broadening and potential hydrogen exchange. The key diagnostic feature for the cis isomer in the diequatorial conformation would be the presence of small axial-equatorial and equatorial-equatorial coupling constants for the C1 and C3 protons, distinguishing it from the trans isomer which would show at least one large axial-axial coupling. [5] Expected ¹³C NMR Spectral Features (in CDCl₃):

| Carbon | Chemical Shift (ppm) (Predicted) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~79.0 |

| CH-NHBoc | ~50-52 |

| CH-NH₂ | ~48-50 |

| Cyclohexyl CH₂ | ~20-40 |

| C=O | ~155-156 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the target compound. A chiral stationary phase (CSP) is used to separate the (1R,3R) and (1S,3S) enantiomers.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the carbamate group absorbs (e.g., ~210 nm).

The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Applications in Drug Discovery and Development

The rigid, stereodefined scaffold of cis-1,3-diaminocyclohexane derivatives makes them attractive building blocks in the design of novel therapeutics. The two amino groups provide handles for the introduction of various pharmacophoric elements in a well-defined spatial arrangement.

While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, the broader class of substituted diaminocyclohexane derivatives has been explored in several therapeutic areas. For instance, cyclohexane derivatives are investigated as analgesics and for the treatment of neuropathic pain. [6]The rigid nature of the cyclohexane ring helps in locking the conformation of the molecule, which can lead to higher affinity and selectivity for the biological target.

The cis-1,3-diamine scaffold can be envisioned as a key component in the synthesis of:

-

Protease Inhibitors: The two amino groups can be functionalized to interact with specific residues in the active site of proteases.

-

GPCR Ligands: The cyclohexane core can serve as a scaffold to present substituents that mimic the binding determinants of endogenous ligands.

-

Asymmetric Catalysis: Chiral diaminocyclohexane derivatives are also used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. [7] The workflow for incorporating this building block into a drug discovery program is outlined below:

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

The stereochemistry of this compound is a rich and defining feature that governs its three-dimensional structure and potential applications. As a cis-1,3-disubstituted cyclohexane, it exists predominantly in a diequatorial chair conformation, presenting its functional groups in a specific and predictable spatial orientation. While its synthesis and isolation in enantiomerically pure form require careful stereochemical control and resolution, its value as a chiral building block in drug discovery is significant. A thorough understanding of its conformational preferences and the analytical tools to verify its stereochemical integrity are paramount for its successful application in the development of novel, stereochemically defined therapeutic agents.

References

-

LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]

-

Chemistry LibreTexts. Conformational analysis of cyclohexanes. (2025). [Link]

- Umar, A. B., et al. (2018). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 3(4), 136-140.

-

AA Blocks. tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%, 10 grams. [Link]

- Teixeira, C., et al. (2014). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 52(5), 224-230.

-

Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. (2022). [Link]

-

Scholarly Commons - University of the Pacific. exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (2020). [Link]

-

ResearchGate. Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?. (2016). [Link]

-

Novartis OAK. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. (2015). [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Journal of the Chemical Society D. The synthesis of cis,cis-1,3,5-triaminocyclohexane-NN′N′-triacetic acid and its cobalt(III) complex. (1971). [Link]

-

PMC - NIH. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]

- Google Patents. Cis-platinum (ii) complex of trans-l-1,2-diaminocyclohexane.

-

ResearchGate. Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. (2025). [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents.

-

Scholarly Commons. exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (2020). [Link]

-

Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. (2023). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (1983). [Link]

-

PMC - NIH. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. [Link]

-

SpectraBase. CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. (2020). [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

SciSpace. Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and tach-based ligands. (2004). [Link]

-

PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. (2005). [Link]

-

Charles River Laboratories. Drug Discovery Patents. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrj.org [chemrj.org]

- 5. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

- 7. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

A Technical Guide to the Solubility of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a key building block in medicinal chemistry and drug development.[1] The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for accurate solubility determination, and provides a framework for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile molecule.

Introduction: The Significance of Solubility in Drug Development

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This structural motif is of significant interest in the synthesis of pharmacologically active agents.[1] Understanding the solubility of this intermediate in various organic solvents is paramount for several reasons:

-

Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, including the selection of appropriate solvent and anti-solvent systems.[2]

-

Formulation: For compounds that are themselves active pharmaceutical ingredients (APIs), solubility directly impacts their bioavailability and the choice of delivery vehicle.[3]

The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent diamine, generally increasing its lipophilicity and influencing its solubility profile.[4]

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |

| Molecular Weight | 214.31 g/mol | |

| Appearance | White to off-white solid | [5] |

| Predicted Boiling Point | 322.1±31.0 °C | [5] |

| Predicted Density | 1.02±0.1 g/cm³ | [5] |

| Storage Temperature | 2-8°C, protected from light | [5] |

The molecular structure, depicted below, reveals key features that govern its solubility:

-

Apolar Regions: The tert-butyl group and the cyclohexane ring are nonpolar, contributing to solubility in nonpolar solvents.[4]

-

Polar Regions: The carbamate and the free amine functionalities are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[4]

Figure 1. Molecular structure of this compound.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is a function of the interplay between its molecular structure and the properties of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carbamate and the free amine groups, leading to favorable interactions and generally good solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The polar carbamate moiety enhances solubility in these solvents.[4] Dichloromethane is often used as a solvent for Boc deprotection reactions with trifluoroacetic acid (TFA), indicating good solubility.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar tert-butyl group and the cyclohexane backbone contribute to solubility in these solvents.[4] However, the polar functional groups may limit solubility in highly nonpolar solvents.

-

Water: The presence of a free amine suggests some aqueous solubility, but the large hydrophobic carbamate will limit this. The solubility is also expected to be pH-dependent.

Experimental Determination of Solubility

While theoretical principles provide a qualitative understanding, precise solubility data must be determined empirically. The shake-flask method, as described by Higuchi and Connors, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[2]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Figure 2. Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, dichloromethane, tetrahydrofuran, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analysis equipment)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, consider centrifuging the vials at a low speed.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC.

-

Alternatively, for a gravimetric determination, a known volume of the supernatant can be evaporated to dryness, and the mass of the remaining solid can be measured.[4]

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | > 100 |

| Ethanol | Polar Protic | > 100 |

| Dichloromethane | Polar Aprotic | > 100 |

| Tetrahydrofuran (THF) | Polar Aprotic | 50 - 100 |

| Ethyl Acetate | Polar Aprotic | 20 - 50 |

| Toluene | Nonpolar | 5 - 10 |

| Hexane | Nonpolar | < 1 |

Note: The values in this table are illustrative and should be replaced with experimentally determined data.

The results should be interpreted in the context of the solvent properties. High solubility in polar solvents like methanol and dichloromethane is expected due to the polar functional groups. Moderate solubility in less polar solvents like ethyl acetate and toluene, and low solubility in nonpolar solvents like hexane, would be consistent with the molecular structure.

Conclusion

References

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- Sigma-Aldrich. tert-Butyl ((1S,3R)-3-aminocyclohexyl)

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Slideshare. solubility experimental methods.pptx. Slideshare.

- ChemBK.

- PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)

- NIH.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Singhvi, G., et al. (2012).

- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses.

- ChemicalBook. (2025). tert-butyl (1S,3R)

- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.

- ChemShuttle. tert-butyl N-[(1S,3R)

- Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.

- AKSci. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)

- BLD Pharm. tert-butyl N-[(1S, 3R)

- Synblock.

- BroadPharm. tert-Butyl (3-aminopropyl)

- BLD Pharm. rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)

Sources

"tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate molecular weight and formula"

An In-depth Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Core Building Block in Modern Drug Discovery

Abstract

This compound is a strategically important bifunctional molecule employed extensively by researchers, scientists, and drug development professionals. As a chiral building block, it provides a conformationally restricted 1,3-diaminocyclohexane scaffold, a privileged motif in numerous biologically active agents. The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective, sequential functionalization of the two nitrogen centers, making it an invaluable tool in multi-step organic synthesis. This guide provides a comprehensive overview of its core molecular attributes, plausible synthetic strategies, chemical reactivity, and its application in medicinal chemistry, underscored by detailed experimental protocols and workflow visualizations.

Core Molecular Attributes

This compound is distinguished by its specific stereochemistry and the orthogonal reactivity of its functional groups. The molecule's utility is fundamentally tied to its three-dimensional structure and the predictable chemistry of its amine and carbamate moieties.

Physicochemical Properties

The essential properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [2][3] |

| Appearance | White to Off-white Solid | [] |

| Storage Conditions | 2-8 °C, Sealed, Dry, Dark Place | [2] |

| Predicted Boiling Point | 322.1 ± 31.0 °C | [] |

| Predicted Density | 1.02 ± 0.1 g/cm³ | [] |

Note: While multiple sources report the molecular weight with minor variations (e.g., 214.30 g/mol , 214.309 g/mol ), 214.31 g/mol is a commonly accepted value for practical laboratory applications.[1][2][3]

Stereochemistry and Structural Significance

The designation "(1R,3R)" defines the absolute configuration at the two stereocenters on the cyclohexane ring. This results in a trans relationship between the amino and Boc-amino groups. This fixed, non-planar arrangement is critical in drug design, as it presents appended substituents in well-defined spatial vectors. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, such as G-protein coupled receptors (GPCRs), where specific ligand conformations are often required for activity.

Caption: Plausible synthetic workflow via selective deprotection.

Chemical Reactivity and Strategic Use

The synthetic value of this molecule lies in the differential reactivity of its two nitrogen atoms.

-

Free Primary Amine : This group acts as a potent nucleophile. It readily participates in standard amine chemistries such as acylation (amide formation), sulfonylation, reductive amination, and alkylation. [5]2. Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent), which cleanly releases the free amine. [5][6] This orthogonal protection scheme enables a logical and controlled synthetic sequence, as illustrated below.

Caption: Orthogonal synthesis strategy enabled by the bifunctional building block.

Safety and Handling

While specific toxicity data for the (1R,3R) isomer is not fully detailed, data for the closely related (1S,3R) isomer provides a strong basis for handling procedures. [2]All chemicals should be handled by technically qualified individuals in a well-ventilated laboratory environment. [7]

| Hazard | GHS Classification (for (1S,3R) isomer) | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed. [2][8] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. [2][9] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection. Rinse cautiously with water for several minutes. [2][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. [2]|

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents. [10]

Role as a Constrained Diamine Scaffold

In medicinal chemistry, replacing flexible aliphatic linkers (like 1,3-diaminopropane) with a rigid cyclic scaffold can have profound effects on a drug candidate's properties. [5]This pre-organization of the molecular structure can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency. The cyclohexane core serves this purpose, locking the relative orientation of the two amine functionalities. This strategy has been successfully employed in the design of kinase inhibitors and other targeted therapeutics. [5]

Key Intermediate in Pharmaceutical Synthesis

This building block and its close relatives are cited as key intermediates in the synthesis of modern therapeutics. For example, a structurally similar N-Boc-diaminocyclohexane derivative is a crucial component in the patented synthesis of Edoxaban, a factor Xa inhibitor used as an oral anticoagulant. [11]In such syntheses, the free amine is typically acylated, followed by Boc deprotection and subsequent reaction of the newly freed amine to complete the molecular assembly.

Detailed Experimental Protocols

The following protocols are provided as trustworthy, field-proven methodologies for the two most common transformations involving this reagent.

Protocol 1: Boc Group Deprotection

-

Objective: To remove the Boc protecting group, exposing the primary amine for subsequent reactions.

-

Causality: Strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond to the tertiary carbon. The stable tert-butyl cation is eliminated, which is then quenched, while the carbamic acid decarboxylates to yield the free amine salt.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add Trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in Dioxane (5-10 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt (TFA or HCl salt) can often be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive workup.

-

Protocol 2: Amide Bond Formation (Acylation)

-

Objective: To couple the free primary amine with a carboxylic acid.

-

Causality: Peptide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the nucleophilic primary amine of the building block to form a stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the acid formed and to ensure the amine remains in its free, nucleophilic state.

-

Methodology:

-

In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir for 10-15 minutes to pre-activate the acid.

-

Add a solution of this compound (1.1 eq) in the same solvent to the activated acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy provide medicinal chemists with a reliable and versatile platform for constructing complex molecules with precisely controlled three-dimensional architectures. From scaffolding novel pharmacophores to serving as a key intermediate in the synthesis of approved drugs, its continued application underscores its fundamental importance in the pipeline of modern drug discovery and development.

References

-

LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Available at: [Link] (Note: Data for a diastereomer).

-

Stellata. tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%. Available at: [Link]

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Available at: [Link] (Note: Data for a related compound).

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

-

PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]

- 3. 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-butyl (8-aminooctyl)carbamate, 88829-82-7 | BroadPharm [broadpharm.com]

- 7. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate AKSci 9131DT [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem [lookchem.com]

- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Navigating the Chemical Maze: A Technical Guide to Sourcing and Utilizing tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate for Drug Discovery

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Sourcing and Application of a Key Chiral Building Block.

In the intricate world of pharmaceutical development, the selection of raw materials is a critical determinant of success. For scientists engaged in the synthesis of novel therapeutics, access to high-purity, stereochemically defined building blocks is paramount. This in-depth technical guide focuses on tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a chiral diamine synthon of growing importance in medicinal chemistry. This document serves as a comprehensive resource for researchers, providing essential information on commercial suppliers, quality benchmarks, synthetic considerations, and strategic applications, thereby empowering more informed and efficient drug discovery programs.

The Strategic Importance of Stereochemistry: Understanding the (1R,3R) Isomer

The cyclohexane ring is a privileged scaffold in drug design, offering a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations. This compound provides a synthetically versatile platform, incorporating a Boc-protected amine and a free primary amine on a chiral cyclohexane core. The specific (1R,3R) stereochemistry is crucial, as the spatial arrangement of the amino groups dictates the binding interactions with biological targets. This stereoisomer is increasingly utilized in the development of targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The cis-relationship of the two amino groups in this isomer offers a distinct conformational constraint that can be exploited by medicinal chemists to achieve high potency and selectivity. In contrast, the (1S,3R) isomer, with a trans-configuration, presents a different vector for substituent placement and will interact with chiral biological targets differently.

Commercial Suppliers and Quality Considerations

A reliable supply of high-quality starting materials is the foundation of any successful synthetic campaign. For this compound (CAS No. 1788036-23-6), several commercial suppliers cater to the research and development sector. The following table provides a summary of some key suppliers and their typical product specifications.

| Supplier | CAS Number | Purity Specification | Additional Information |

| Amadis Chemical | 1788036-23-6 | ≥97% | Offers various research quantities.[1] |

| BLDpharm | 1788036-23-6 | ≥97% | Provides the compound with cold-chain transportation.[2] |

| Capot Chemical | 1788036-23-6 | Not specified | Lists the product in their catalog.[3] |

| FUJIFILM Wako Chemicals | 1788036-23-6 | Not specified | Distributed by PharmaBlock Sciences, Inc.[4] |

It is imperative for researchers to recognize that the related (1S,3R) stereoisomer (CAS No. 1298101-47-9) is more commonly listed by suppliers. Extreme diligence is required to ensure the procurement of the correct (1R,3R) isomer to avoid costly and time-consuming synthetic detours.

The Critical Role of the Certificate of Analysis (CoA)

Beyond the catalog purity, a detailed Certificate of Analysis (CoA) is a non-negotiable requirement for any research or development program. A comprehensive CoA should include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the assigned structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for purity determination. For chiral compounds, a chiral HPLC analysis is essential to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

-

Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of residual solvents from the synthesis and purification process.

-

Water Content: Karl Fischer titration is the standard method for determining the water content.

-

Physical Properties: Appearance, melting point, and optical rotation are also typically reported.

The following diagram illustrates a typical quality control workflow for a chiral building block like this compound.

Caption: Quality Control Workflow for Chiral Building Blocks.

Synthetic Routes and Potential Impurities

A plausible synthetic pathway to this compound could involve the following key steps:

-

Synthesis of a suitable cyclohexanediamine precursor with the desired (1R,3R) stereochemistry. This is the most critical and challenging step, often involving asymmetric synthesis or resolution of a racemic mixture.

-

Mono-Boc protection of the diamine. This step requires careful control of stoichiometry and reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.

-

Purification to remove any unreacted starting materials, the di-Boc byproduct, and other process-related impurities.

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized Synthetic Workflow.

Potential impurities that researchers should be aware of include:

-

Stereoisomers: The presence of the (1S,3S), (1S,3R), or (1R,3S) isomers is a critical quality attribute that must be controlled.

-

Di-Boc protected diamine: Over-reaction during the protection step can lead to the formation of the di-protected byproduct.

-

Unreacted starting materials: Residual diamine precursor may be present.

-

Process-related impurities: Solvents, reagents, and byproducts from earlier synthetic steps.

Applications in Drug Discovery

The utility of this compound as a building block is demonstrated by its incorporation into a variety of biologically active molecules. The free amino group serves as a key handle for derivatization, allowing for the introduction of pharmacophoric elements through amide bond formation, reductive amination, or other common synthetic transformations. The Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for further functionalization.

While specific examples for the (1R,3R) isomer are not as prevalent in the literature as for the (1S,3R) isomer, the general class of 1,3-diaminocyclohexane derivatives has been explored in various therapeutic areas. For instance, the related (1S,3R) isomer is used as a building block in the synthesis of inhibitors of cyclin-dependent kinase 7 (CDK7).[3] The unique spatial arrangement of the amino groups on the cyclohexane scaffold allows for precise positioning of substituents to interact with the target protein.

The following diagram illustrates the general utility of this building block in a synthetic workflow.

Caption: Synthetic Utility Workflow.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl carbamates. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

5.2. Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from strong oxidizing agents.[6]

5.3. Storage

-

Store in a tightly sealed container in a cool, dry place.[6]

5.4. Disposal